molecular formula C23H20N2O6 B13372921 N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B13372921
M. Wt: 420.4 g/mol
InChI Key: MXGQEFBWBJFCKR-AGTGTDPFSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzodioxole ring, a methoxyphenyl group, and an epoxyisoindole moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of Benzodioxole Ring: This step involves the cyclization of catechol derivatives with formaldehyde.

    Introduction of Methoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Formation of Epoxyisoindole Moiety: This involves the reaction of phthalic anhydride with amines, followed by epoxidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Solvents: Dichloromethane, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-(3-methoxyphenyl)-3-oxo-2,3,3a,4-tetrahydro-5,7a-epoxyisoindole-4-carboxamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of a benzodioxole ring, methoxyphenyl group, and epoxyisoindole moiety makes it distinct from other similar compounds.

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.4 g/mol

IUPAC Name

(1S,7R)-N-(1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C23H20N2O6/c1-28-15-4-2-3-14(10-15)25-11-23-8-7-17(31-23)19(20(23)22(25)27)21(26)24-13-5-6-16-18(9-13)30-12-29-16/h2-10,17,19-20H,11-12H2,1H3,(H,24,26)/t17-,19?,20?,23-/m1/s1

InChI Key

MXGQEFBWBJFCKR-AGTGTDPFSA-N

Isomeric SMILES

COC1=CC=CC(=C1)N2C[C@@]34C=C[C@@H](O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1=CC=CC(=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

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